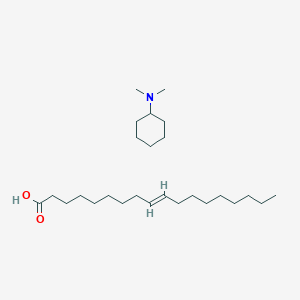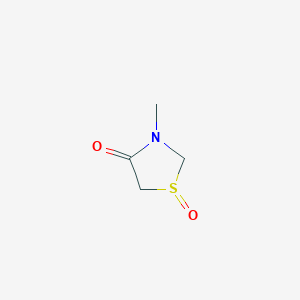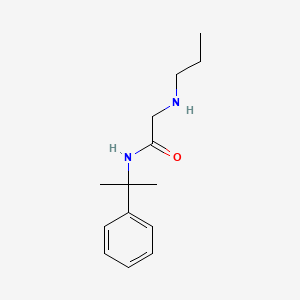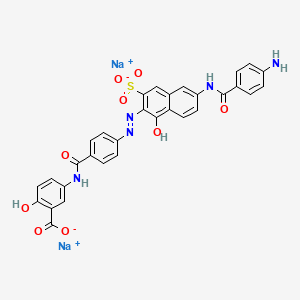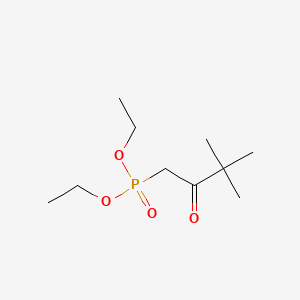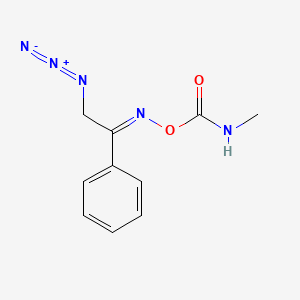
Acetophenone, 2-azido-, O-(methylcarbamoyl)oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ACETOPHENONE,2-AZIDO-,O-(METHYLCARBAMOYL)OXIME: is a synthetic organic compound with the molecular formula C10-H11-N5-O2 and a molecular weight of 233.26 g/mol This compound is characterized by the presence of an azido group, a methylcarbamoyl group, and an oxime functional group attached to an acetophenone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ACETOPHENONE,2-AZIDO-,O-(METHYLCARBAMOYL)OXIME typically involves the following steps:
Formation of 2-Azidoacetophenone: This can be achieved by reacting acetophenone with sodium azide in the presence of a suitable catalyst.
Oximation: The 2-azidoacetophenone is then treated with hydroxylamine hydrochloride to form the oxime derivative.
Methylcarbamoylation: Finally, the oxime derivative is reacted with methyl isocyanate to introduce the methylcarbamoyl group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Substitution: The compound can participate in nucleophilic substitution reactions, where the azido group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, catalytic hydrogenation with palladium on carbon.
Substitution: Nucleophiles such as amines, thiols, or halides under appropriate conditions.
Major Products Formed:
Oxidation: Formation of corresponding nitro or carbonyl compounds.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted acetophenone derivatives.
Scientific Research Applications
Chemistry:
- Used as a precursor in the synthesis of heterocyclic compounds .
- Employed in multicomponent reactions to form complex organic molecules .
Biology and Medicine:
- Potential applications in drug discovery and development due to its unique functional groups .
- Investigated for its antimicrobial and antifungal properties .
Industry:
Mechanism of Action
The mechanism of action of ACETOPHENONE,2-AZIDO-,O-(METHYLCARBAMOYL)OXIME involves its ability to undergo various chemical transformations due to the presence of reactive functional groups. The azido group can participate in click chemistry reactions, forming stable triazole rings . The oxime and methylcarbamoyl groups can interact with biological targets, potentially inhibiting enzymes or interacting with cellular components .
Comparison with Similar Compounds
2-Azidoacetophenone: Shares the azido group but lacks the oxime and methylcarbamoyl groups.
Acetophenone Oxime: Contains the oxime group but lacks the azido and methylcarbamoyl groups.
Methylcarbamoyl Acetophenone: Contains the methylcarbamoyl group but lacks the azido and oxime groups.
Uniqueness: ACETOPHENONE,2-AZIDO-,O-(METHYLCARBAMOYL)OXIME is unique due to the combination of azido, oxime, and methylcarbamoyl groups in a single molecule. This unique combination allows it to participate in a wide range of chemical reactions and makes it a valuable compound for scientific research and industrial applications .
Properties
CAS No. |
97805-04-4 |
|---|---|
Molecular Formula |
C10H11N5O2 |
Molecular Weight |
233.23 g/mol |
IUPAC Name |
[(E)-(2-azido-1-phenylethylidene)amino] N-methylcarbamate |
InChI |
InChI=1S/C10H11N5O2/c1-12-10(16)17-14-9(7-13-15-11)8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H,12,16)/b14-9- |
InChI Key |
ZYTNPMGTHDGSSS-ZROIWOOFSA-N |
Isomeric SMILES |
CNC(=O)O/N=C(/CN=[N+]=[N-])\C1=CC=CC=C1 |
Canonical SMILES |
CNC(=O)ON=C(CN=[N+]=[N-])C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


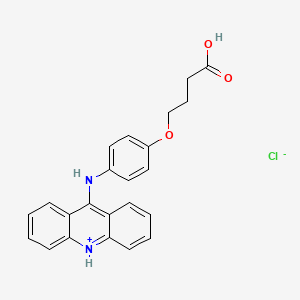
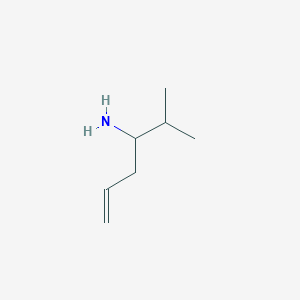
![N-[1-(5,5-Dimethyl-3-oxocyclohex-1-enyl)vinyl]-2-methoxyacetamide](/img/structure/B13781641.png)
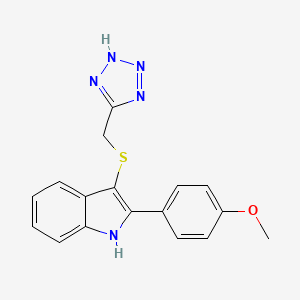
![3-Allyl-5-[2-chloro-4-(3-methylbenzothiazol-2(3H)-ylidene)but-2-enylidene]-2-thioxothiazolidin-4-one](/img/structure/B13781658.png)

![5-Methyl-1,3-dihydro-benzo[1,2,5]thiadiazole 2,2-dioxide](/img/structure/B13781671.png)

